Palmitone vs. Clinical Anticonvulsants: Superior Potency in PTZ-Induced Seizure Model
Palmitone demonstrates significantly higher potency against pentylenetetrazole (PTZ)-induced seizures compared to several established clinical anticonvulsants. In a mouse seizure model, palmitone achieved an ED50 of 1.85 mg/kg, which is 32-fold more potent than ethosuximide, 34-fold more potent than sodium valproate, and over 162-fold more potent than carbamazepine. Palmitone was only 4-fold less potent than diazepam, a potent benzodiazepine, but importantly did not produce the motor incoordination or loss of righting reflex associated with diazepam and other GABAergic anticonvulsants [1].
| Evidence Dimension | Anticonvulsant potency (ED50) against PTZ-induced clonic-tonic seizures in mice |
|---|---|
| Target Compound Data | ED50 = 1.85 mg/kg |
| Comparator Or Baseline | Ethosuximide: ED50 = 59.6 mg/kg; Sodium valproate: ED50 = 63 mg/kg; Carbamazepine: ED50 > 300 mg/kg; Diazepam: ED50 = 0.48 mg/kg |
| Quantified Difference | Palmitone is 32× more potent than ethosuximide, 34× more potent than sodium valproate, >162× more potent than carbamazepine, and 4× less potent than diazepam |
| Conditions | PTZ-induced clonic-tonic seizures in mice, intraperitoneal administration |
Why This Matters
Higher potency at lower doses enables reduced compound consumption in screening campaigns while potentially minimizing dose-dependent off-target effects, offering procurement efficiency and improved assay signal-to-noise ratio.
- [1] González-Trujano ME, et al. Anticonvulsant properties and bio-guided isolation of palmitone from leaves of Annona diversifolia. Planta Med. 2001 Mar;67(2):136-41. DOI: 10.1055/s-2001-11504. PMID: 11301859. View Source
